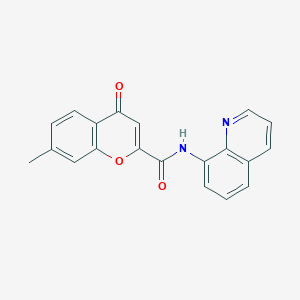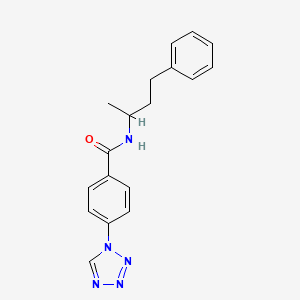![molecular formula C20H29N5O3S2 B11307158 N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11307158.png)
N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide (let’s call it “Compound X” for brevity) is a complex organic molecule with a fascinating structure. It combines a 1,2,4-triazole ring, a piperidine moiety, and a sulfonamide group. Let’s break it down:
-
1,2,4-Triazole Ring: : This heterocyclic ring system contains three nitrogen atoms and one carbon atom. Triazoles are known for their diverse biological activities and are often found in pharmaceutical compounds.
-
Piperidine Moiety: : The piperidine ring contributes to the compound’s overall structure. Piperidines are common in medicinal chemistry due to their stability and ability to interact with biological targets.
-
Sulfonamide Group: : The sulfonamide functional group (–SO₂NH₂) is widely used in drug design. It can form hydrogen bonds and participate in various interactions.
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps. One possible synthetic route includes the following:
-
Formation of the Triazole Ring: : Start with an appropriate precursor (e.g., an aldehyde or ketone) and react it with hydrazine to form the triazole ring.
-
Introduction of the Piperidine Moiety: : Alkylate the triazole ring using an alkyl halide containing a piperidine group. This step introduces the piperidine moiety.
-
Sulfonamide Formation: : React the resulting compound with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonamide group.
Industrial Production:: Industrial-scale production of Compound X likely involves optimized and efficient synthetic methods. specific details are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Compound X can undergo various reactions:
Oxidation: Oxidation of the sulfide group to the corresponding sulfoxide or sulfone.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or other sites.
Common Reagents: Reagents like sodium hydride, hydrogen peroxide, and various nucleophiles.
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Compound X has promising applications:
Medicine: Investigate its potential as an antiviral, anticancer, or antimicrobial agent.
Chemical Biology: Study its interactions with biological targets.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. Compound X likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its combination of the triazole, piperidine, and sulfonamide moieties. Similar compounds include glimepiride sulfonamide and other indole derivatives .
Properties
Molecular Formula |
C20H29N5O3S2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[[4-ethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-N-(4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C20H29N5O3S2/c1-4-24-18(14-25(30(3,27)28)17-10-8-16(2)9-11-17)21-22-20(24)29-15-19(26)23-12-6-5-7-13-23/h8-11H,4-7,12-15H2,1-3H3 |
InChI Key |
IHHNFUSYCXSIRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCCCC2)CN(C3=CC=C(C=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11307075.png)

![2-(4-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11307085.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11307091.png)
![2-(2,3-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11307093.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11307097.png)
![N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11307098.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11307105.png)
![N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11307112.png)
![5-bromo-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11307122.png)
![7-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11307124.png)

![N-(3,5-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11307138.png)
![N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B11307150.png)
